1,3-Dibromo-2-methylpropane
Overview
Description
1,3-Dibromo-2-methylpropane is an organic compound with the molecular formula C4H8Br2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two bromine atoms attached to the first and third carbon atoms of a propane chain, with a methyl group attached to the second carbon atom.
Preparation Methods
1,3-Dibromo-2-methylpropane can be synthesized through several methods:
Halogenation of Alkenes: One common method involves the halogenation of alkenes. For example, the reaction of 2-methylpropene with bromine in the presence of a solvent like carbon tetrachloride can yield this compound.
Industrial Production: Industrially, the compound can be produced by the bromination of 2-methylpropane using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
1,3-Dibromo-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. For example, treatment with sodium hydroxide can lead to the formation of 2-methylpropane-1,3-diol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can result in the formation of 2-methylpropene.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and elimination reactions.
Scientific Research Applications
1,3-Dibromo-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological studies to investigate the effects of brominated hydrocarbons on living organisms.
Material Science: In material science, this compound is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-methylpropane primarily involves its reactivity as a halogenated hydrocarbon. The bromine atoms in the compound are highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used.
Comparison with Similar Compounds
1,3-Dibromo-2-methylpropane can be compared with other similar compounds, such as:
1,2-Dibromo-2-methylpropane: This compound has bromine atoms attached to the first and second carbon atoms, making it more reactive in certain substitution reactions.
1,3-Dibromobutane: Similar to this compound, but with a longer carbon chain, leading to different physical properties and reactivity.
1,4-Dibromobutane: This compound has bromine atoms attached to the first and fourth carbon atoms, making it useful in different types of polymerization reactions.
This compound is unique due to its specific structure, which allows for selective reactivity in organic synthesis and other applications.
Properties
IUPAC Name |
1,3-dibromo-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGXHVWYXQYMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182419 | |
Record name | 1,3-Dibromoisobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28148-04-1 | |
Record name | 1,3-Dibromoisobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibromoisobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80182419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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